4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is a complex organic compound that belongs to the class of aminopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of Intermediate 1: The reaction begins with the formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride by reacting 4-amino-3,5-dimethylphenyl with acrylonitrile in the presence of hydrochloric acid.
Formation of Intermediate 2: The next step involves the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile by reacting 4-chloropyrimidine with benzonitrile in the presence of a base.
Final Coupling Reaction: The final step is the coupling of the two intermediates in acetonitrile under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to enhance the efficiency of the synthesis, reducing the reaction time from several hours to just 90 minutes and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 4-((4-((4-carboxy-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile.
Reduction: The major product is 4-((4-((4-aminomethyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with various biological molecules.
Mechanism of Action
The mechanism of action of 4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. In the context of its use as an antiviral agent, the compound inhibits the activity of HIV-1 reverse transcriptase by binding to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate.
Comparison with Similar Compounds
Similar Compounds
Rilpivirine: A second-generation NNRTI with a similar structure, used for the treatment of HIV.
Etravirine: Another NNRTI with structural similarities, also used in HIV treatment.
Uniqueness
4-((4-((4-Formyl-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its formyl group allows for further chemical modifications, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C20H17N5O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[[4-(4-formyl-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C20H17N5O/c1-13-9-16(12-26)10-14(2)19(13)24-18-7-8-22-20(25-18)23-17-5-3-15(11-21)4-6-17/h3-10,12H,1-2H3,(H2,22,23,24,25) |
InChI Key |
JVBGOWLILCYEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.